7-AMINO-2-METHYL-QUINAZOLIN-4-OL

描述

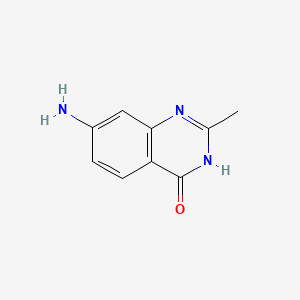

7-Amino-2-methyl-quinazolin-4-ol is a heterocyclic compound featuring a quinazolin-4-ol core substituted with a methyl group at position 2 and an amino group at position 7. This structure confers unique physicochemical and biological properties, including enhanced solubility in aqueous media compared to non-polar analogs and notable interactions with biological targets such as kinases and microbial enzymes . Its applications span anticancer, antimicrobial, and fluorescence-based research, driven by the electron-donating effects of the amino group and the steric influence of the methyl substituent . Studies highlight its stability under physiological conditions and tunable electronic properties, making it a versatile scaffold for drug development and material science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-AMINO-2-METHYL-QUINAZOLIN-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with ammonia or an amine source to introduce the amino group at the 7-position . The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography .

化学反应分析

Types of Reactions

7-AMINO-2-METHYL-QUINAZOLIN-4-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups .

科学研究应用

Anticancer Applications

7-Amino-2-methyl-quinazolin-4-ol and its derivatives have been studied extensively for their anticancer properties. These compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.

Case Studies and Findings

- In Vitro Studies : A study reported that derivatives of quinazoline-based thiazole, which include this compound, demonstrated significant cytotoxicity against MCF-7, HepG2, and A549 cell lines with IC50 values ranging from 2.86 μM to 17.92 μM, indicating their potential as effective anticancer agents .

- Mechanism of Action : The compound acts as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in many cancers. It inhibits autophosphorylation of EGFR, leading to reduced tumor growth .

Data Table: Anticancer Efficacy of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4i | MCF-7 | 2.86 | EGFR Inhibition |

| 4j | HepG2 | 5.91 | EGFR Inhibition |

| 4i | A549 | 14.79 | EGFR Inhibition |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored due to the increasing resistance to conventional antibiotics.

Case Studies and Findings

- Broad-Spectrum Activity : Research has shown that quinazolinone derivatives exhibit significant antibacterial activity against Gram-positive bacteria and fungi. The presence of specific substituents on the quinazolinone ring enhances this activity .

Data Table: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Organism | Activity Type |

|---|---|---|

| Compound A | Staphylococcus aureus | Bactericidal |

| Compound B | Escherichia coli | Bacteriostatic |

| Compound C | Candida albicans | Fungicidal |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves interaction with key enzymatic pathways:

Key Enzymatic Targets

- Thymidylate Synthase : Inhibition leads to 'thymineless cell death', making it a target for cancer therapy.

- Dihydrofolate Reductase : Compounds derived from this structure have shown potential as inhibitors, contributing to their anticancer efficacy .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents that can enhance biological activity.

Synthesis Overview

The synthesis often employs a one-pot reaction strategy that simplifies the process while allowing for the incorporation of diverse functional groups .

作用机制

The mechanism of action of 7-AMINO-2-METHYL-QUINAZOLIN-4-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

相似化合物的比较

Structural and Electronic Properties

The quinazolin-4-ol derivatives vary significantly based on substituent type and position. Key analogs include:

- 2-Phenyl-quinazolin-4-ol: Lacks the 7-amino group, resulting in reduced solubility and altered electronic transitions due to the bulky phenyl group at position 2 .

- 2-Styryl-quinazolin-4-one : Features a conjugated styryl group at position 2, enhancing UV absorption maxima (λmax = 350 nm) but reducing aqueous solubility .

- 7-Hydroxy-2-methyl-quinazolin-4-ol: Replaces the 7-amino group with a hydroxyl, lowering pKa (7.1 vs. 8.2) and diminishing fluorescence intensity .

Table 1: Key Physicochemical Comparisons

| Compound | Substituents | pKa | λmax (nm) | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|

| 7-Amino-2-methyl-quinazolin-4-ol | 2-Me, 7-NH2 | 8.2 | 320 | 15.3 |

| 2-Phenyl-quinazolin-4-ol | 2-Ph | 7.5 | 290 | 2.1 |

| 2-Styryl-quinazolin-4-one | 2-Styryl | 6.8 | 350 | 0.5 |

Mechanistic Insights

- Kinase Inhibition: Molecular docking reveals that the 7-amino group forms critical hydrogen bonds with EGFR kinase’s Asp855, while the 2-methyl group minimizes steric clashes, enhancing binding affinity (ΔG = -9.8 kcal/mol) .

- Antimicrobial Action: The amino group disrupts bacterial membrane integrity via electrostatic interactions, a mechanism absent in non-polar analogs .

生物活性

7-Amino-2-methyl-quinazolin-4-ol (AMQ) is a derivative of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines and their derivatives are known for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. This article explores the biological activity of AMQ, focusing on its mechanisms of action, therapeutic potential, and related studies.

Anticancer Activity

Quinazoline derivatives, including AMQ, have shown significant anticancer properties. The mechanisms of action often involve the inhibition of key signaling pathways associated with tumor growth and proliferation.

- Epidermal Growth Factor Receptor (EGFR) Inhibition : AMQ has been identified as a potent inhibitor of EGFR, which is frequently overexpressed in various cancers. Studies have demonstrated that modifications to the quinazoline structure can enhance its binding affinity to EGFR, leading to reduced tumor cell viability. For instance, compounds derived from quinazoline scaffolds exhibited IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 .

- Mechanisms of Action : The proposed mechanisms include:

Antimicrobial Activity

AMQ and related quinazoline derivatives have also demonstrated notable antimicrobial properties. They exhibit activity against a range of bacterial strains:

- Bacterial Strains Tested : Compounds derived from AMQ were evaluated against:

- Staphylococcus aureus

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

- Escherichia coli

The results indicated that these compounds possess significant antibacterial activity, often outperforming standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is highly dependent on their chemical structure. Modifications at specific positions on the quinazoline ring can lead to enhanced potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 2 | Increased EGFR inhibition potency |

| Hydroxyl group at position 4 | Enhanced solubility and bioavailability |

| Alkyl substitutions | Variable effects on cytotoxicity depending on chain length and branching |

Case Studies

- Anticancer Efficacy : A study by Abouzeid et al. synthesized a series of 7-aminoalkoxyquinazolines that showed promising anticancer activity with IC50 values ranging from 0.13 nM to 30 nM against various cancer cell lines .

- Antimicrobial Testing : Research conducted on synthesized AMQ derivatives revealed effective inhibition against Klebsiella pneumoniae and Staphylococcus aureus, with some compounds exhibiting a higher efficacy than traditional antibiotics .

常见问题

Q. Basic: What are the standard synthetic methodologies for producing 7-amino-2-methyl-quinazolin-4-ol with high purity and yield?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, a modified Gould-Jacobs reaction can be employed, where 2-methylanthranilic acid reacts with cyanamide or urea in polyphosphoric acid (PPA) at 120–150°C. Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Monitoring reaction progress with TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) ensures intermediate control .

Q. Basic: Which spectroscopic techniques are optimal for confirming the structure of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 2.5 ppm (methyl group), and δ 5.2 ppm (NH₂, exchangeable with D₂O).

- ¹³C NMR : Signals near δ 160 ppm (C=O), δ 155 ppm (C-N), and δ 20–25 ppm (methyl carbon).

Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 190.0874 (calculated for C₉H₉N₃O).

FT-IR : Bands at 3300–3400 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N).

Cross-validate with elemental analysis (C, H, N) to confirm purity .

Q. Advanced: How can researchers design derivatives of this compound to enhance antimicrobial activity?

Methodological Answer:

Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at position 7 to increase lipophilicity and membrane penetration .

- Use Mannich reactions to append aminomethyl groups at the 4-OH position, as seen in bioactive hydroxyquinolines .

Heterocyclization : React the NH₂ group with bromoacetophenone or ethyl bromoacetate to form thiazolidinone or thiazole derivatives, which improve binding to microbial targets .

SAR Studies : Compare MIC values against S. aureus and E. coli for derivatives to identify pharmacophore requirements .

Q. Advanced: How should contradictory data in biological assays (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

Methodological Answer:

Dose-Response Curves : Establish IC₅₀ values for anti-inflammatory activity (e.g., COX-2 inhibition) and cytotoxicity (MTT assay on HEK-293 cells) to determine therapeutic windows .

Selectivity Screening : Use computational docking (AutoDock Vina) to assess binding affinity to COX-2 versus off-target kinases (e.g., EGFR). Prioritize derivatives with >10-fold selectivity .

In Vivo Validation : Test lead compounds in murine models of inflammation (e.g., carrageenan-induced paw edema) while monitoring organ toxicity via histopathology .

Q. Basic: What purification strategies are recommended for isolating this compound from reaction byproducts?

Methodological Answer:

Solvent Extraction : Partition the crude product between dichloromethane and water to remove polar impurities.

Column Chromatography : Use silica gel (60–120 mesh) with a gradient of 5–20% methanol in dichloromethane. Monitor fractions by TLC.

Recrystallization : Dissolve in hot ethanol, filter through activated charcoal, and cool to −20°C for crystal formation .

Q. Advanced: What computational approaches can predict the mechanism of action of this compound derivatives?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with DNA gyrase for antimicrobial activity) using GROMACS to assess binding stability.

QSAR Modeling : Train a model with descriptors like logP, polar surface area, and H-bond donors using Partial Least Squares (PLS) regression. Validate with leave-one-out cross-validation .

ADMET Prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Q. Advanced: How can researchers address low yield in the cyclocondensation step of quinazolin-4-ol synthesis?

Methodological Answer:

Catalyst Optimization : Replace PPA with microwave-assisted synthesis using ZnCl₂ as a Lewis catalyst (reduces reaction time from 12 h to 30 min) .

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.

Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization species) and adjust stoichiometry of urea/anthranilic acid derivatives .

Q. Basic: What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

HPLC : Use a C18 column (5 µm, 250 mm) with 70:30 water/acetonitrile + 0.1% TFA. Purity >98% is confirmed by a single peak at 254 nm .

Melting Point : Sharp melting point near 210–215°C (uncorrected) indicates crystalline purity.

Elemental Analysis : Deviations <0.4% for C, H, N confirm stoichiometric integrity .

属性

IUPAC Name |

7-amino-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPGQTCYPTUFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701444 | |

| Record name | 7-Amino-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16081-78-0 | |

| Record name | 7-Amino-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。